7-(3,4-dimethoxyphenyl)-8-(4-hydroxybutyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
7-(3,4-DIMETHOXYPHENYL)-8-(4-HYDROXYBUTYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes both imidazo and purine rings, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-DIMETHOXYPHENYL)-8-(4-HYDROXYBUTYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxyphenyl derivatives with various aliphatic nitro compounds in the presence of polyphosphoric acid (PPA) . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-DIMETHOXYPHENYL)-8-(4-HYDROXYBUTYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(3,4-DIMETHOXYPHENYL)-8-(4-HYDROXYBUTYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3,4-DIMETHOXYPHENYL)-8-(4-HYDROXYBUTYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares structural similarities but differs in its functional groups and biological activity.
7-Hydroxy-3′,4′-dimethoxyflavone: Another compound with similar methoxy groups but a different core structure.
Uniqueness
7-(3,4-DIMETHOXYPHENYL)-8-(4-HYDROXYBUTYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its combination of imidazo and purine rings, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C21H25N5O5 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-6-(4-hydroxybutyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H25N5O5/c1-23-18-17(19(28)24(2)21(23)29)26-12-14(25(20(26)22-18)9-5-6-10-27)13-7-8-15(30-3)16(11-13)31-4/h7-8,11-12,27H,5-6,9-10H2,1-4H3 |
InChI Key |
FRDKAKOTHYQKFC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCCCO)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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